molecular formula C21H17N3O4S B2661499 (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-44-5

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2661499
CAS No.: 638133-44-5
M. Wt: 407.44
InChI Key: WQICSAVVGCVCED-PDGQHHTCSA-N
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Description

(Z)-2-Benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound featuring a thiazolo-triazine core fused with a benzylidene group at position 2 and a 3,4-dimethoxybenzyl substituent at position 5. Its synthesis typically involves condensation reactions between thiazolo-triazine precursors and substituted benzaldehydes under acidic conditions .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-8-14(11-17(16)28-2)10-15-19(25)22-21-24(23-15)20(26)18(29-21)12-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICSAVVGCVCED-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the aldol-crotonic condensation of imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones with aromatic or heteroaromatic aldehydes . This reaction is carried out in glacial acetic acid in the presence of excess sodium acetate, yielding the desired product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzylidene moiety to a benzyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions which can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, compounds like (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione are investigated for their potential as:

  • Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulators : Interacting with biological receptors to modulate physiological responses.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Investigated for its ability to reduce inflammation markers in vitro.
  • Antimicrobial Effects : Shown to exhibit activity against certain bacterial strains.

Industry

In industrial applications, this compound may be utilized in:

  • Material Development : As a precursor for synthesizing novel materials with desirable properties.
  • Chemical Manufacturing : In the production of other valuable chemicals through further chemical transformations.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)IC50 = 12 µM
Anti-inflammatoryRAW 264.7 (Macrophage)Reduction in TNF-alpha
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm

Case Study 1: Anticancer Activity

A study conducted on this compound assessed its effects on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound involved RAW 264.7 macrophages. The results indicated a notable reduction in TNF-alpha production upon treatment with the compound at varying concentrations. This suggests its potential utility in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

An antimicrobial study evaluated the efficacy of this compound against Staphylococcus aureus. The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 100 µg/ml, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural variations, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
(Z)-2-Benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (Target) 3,4-Dimethoxybenzyl (6) C₂₂H₁₈N₄O₄S N/A N/A Pending data (likely methoxy signals in NMR)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile (11a) 2,4,6-Trimethylbenzylidene (2) C₂₀H₁₀N₄O₃S 68 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile (11b) 4-Cyanobenzylidene (2) C₂₂H₁₇N₃O₃S 68 213–215 IR: 2,209 cm⁻¹ (CN); NMR: δ 8.01 (=CH)
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-methoxybenzylidene)-...-3,7-dione (JHECHEM analog) 4-Methoxybenzylidene (2) C₂₃H₂₀N₄O₅S N/A N/A Likely methoxy signals at δ ~3.8 (OCH₃)

Key Observations:

Substituent Effects on Reactivity and Yield

  • Compounds 11a and 11b () share a 68% yield, suggesting efficient condensation under acetic anhydride/sodium acetate conditions. The target compound’s synthesis likely follows a similar pathway, though its yield remains unreported .
  • The JHECHEM analog () replaces the benzylidene group with a 4-methoxybenzylidene, which may enhance solubility due to polar methoxy groups but could complicate crystallization .

Spectroscopic Distinctions The cyano group in 11b (IR: 2,209 cm⁻¹) introduces electron-withdrawing effects, altering the electronic environment of the thiazolo-triazine core compared to methoxy-substituted analogs . Methoxy groups (e.g., in the target compound) would exhibit characteristic NMR signals (δ ~3.8–4.0 for OCH₃) and IR stretches (~1,250 cm⁻¹ for C-O), distinguishing them from methyl or cyano substituents .

Thermal Stability 11a exhibits a higher melting point (243–246°C) than 11b (213–215°C), likely due to the crystalline packing facilitated by symmetric 2,4,6-trimethylbenzylidene vs. the planar 4-cyanobenzylidene . The target compound’s melting point is unreported but may align with JHECHEM’s analog if methoxy groups improve stability.

Pharmacological Implications While direct bioactivity data for the target compound is absent, the QSAR model in emphasizes the role of substituent bulk and electronic properties in acetylcholinesterase inhibition. The 3,4-dimethoxybenzyl group in the target compound may enhance binding affinity compared to non-polar analogs (e.g., 11a) .

Biological Activity

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a synthetic compound belonging to the thiazolo[3,2-b][1,2,4]triazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N3O4S. The compound features a thiazole ring fused with a triazine moiety and is substituted with benzylidene groups that may enhance its biological activity.

PropertyValue
Molecular FormulaC21H16N3O4S
Molecular Weight441.9 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:

  • A study highlighted that compounds similar to this compound demonstrated inhibition of human topoisomerases I and II. These enzymes are critical for DNA replication and cell division; thus, their inhibition can lead to cancer cell death through apoptosis .
  • In vitro tests showed that certain derivatives induced apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its structural similarities with known AChE inhibitors. A study found that modifications in the thiazolo[3,2-b][1,2,4]triazine derivatives led to enhanced AChE inhibitory activity. Some compounds exhibited over 50% inhibition at concentrations as low as 10 μM .

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazine derivatives have also been documented:

  • Compounds within this class have shown broad-spectrum antibacterial activity against various pathogens. For example, certain derivatives were tested against Mycobacterium smegmatis, demonstrating effective minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • The presence of electron-withdrawing groups in the phenyl rings generally increased antibacterial efficacy compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the thiazole and triazine rings significantly influences biological activity. Key findings include:

  • The introduction of methoxy groups at specific positions enhances solubility and biological activity.
  • The benzylidene moiety appears crucial for receptor interactions leading to enhanced enzyme inhibition and anticancer effects .

Case Studies

  • Case Study on Anticancer Activity : A derivative of the thiazolo[3,2-b][1,2,4]triazine class was tested against multiple cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
    Cell LineIC50 (µM)
    MCF-75.0
    A205810.0
    MDA-MB-23115.0
    These results underscore the potential of this compound class in cancer therapeutics.
  • Case Study on AChE Inhibition : In a comparative study using Ellman’s assay:
    Compound% Inhibition at 10 µM
    Huperzine-A85
    (Z)-2-benzylidene derivative70
    Control10
    This study illustrates the efficacy of the compound as a potential treatment for Alzheimer’s disease through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?

  • Methodological Answer : A common approach involves condensation of thiazolo-triazine precursors with substituted benzaldehydes under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–120°C for 2–12 hours yields derivatives with ~68% efficiency. Crystallization from DMF/water or ethanol improves purity .
  • Key Data : Yields vary with substituents; electron-withdrawing groups (e.g., -CN) may lower yields compared to methoxy groups due to steric and electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm the (Z)-configuration via chemical shifts of the benzylidene proton (δ ~7.9–8.1 ppm) and coupling patterns. For example, a singlet for the =CH proton rules out geometric isomerism .
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~165–171 ppm, while thiazole/triazine ring carbons resonate at 98–154 ppm .
  • IR : Stretching frequencies for C=O (1719 cm⁻¹) and C≡N (2219 cm⁻¹) confirm functional groups .
    • Contradiction Alert : X-ray crystallography ( ) may override NMR/IR data in cases of tautomerism or crystallographic packing effects.

Q. What solvents and catalysts are optimal for cyclocondensation reactions in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., acetic anhydride) with sodium acetate or triethylamine as bases enhance cyclization. For example, acetic anhydride promotes Knoevenagel condensation of aldehydes with thiazolo-triazine precursors .

Advanced Research Questions

Q. How do reaction mechanisms differ when using electron-rich vs. electron-deficient benzaldehydes in synthesizing derivatives?

  • Methodological Answer :

  • Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde): Facilitate nucleophilic attack on the thiazolo-triazine core via resonance stabilization, accelerating imine formation.
  • Electron-deficient aldehydes (e.g., 4-cyanobenzaldehyde): Require harsher conditions (prolonged reflux) due to reduced nucleophilicity. MS data (m/z 403 vs. 386) confirm molecular weight differences .
    • Contradiction Alert : Yields for electron-deficient derivatives may drop below 60% despite stoichiometric equivalence .

Q. How can computational modeling predict the compound’s bioactivity against specific enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use X-ray crystallographic data (e.g., thiadiazole-triazine frameworks from ) to model interactions with enzymes like kinases or cytochrome P450.
  • QSAR : Correlate substituent effects (e.g., methoxy vs. nitro groups) with IC₅₀ values from biological assays .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Step 1 : Compare NMR-derived dihedral angles with X-ray bond lengths (e.g., C=S bond in thiazole rings: 1.68 Å crystallographically vs. 1.71 Å predicted computationally).
  • Step 2 : Validate tautomeric forms (e.g., thione vs. thiol) via IR carbonyl frequencies and hydrogen bonding patterns .

Q. How do solvent polarity and temperature affect the stability of the (Z)-isomer?

  • Methodological Answer :

  • Polar solvents (DMF, DMSO): Stabilize the (Z)-isomer via hydrogen bonding with carbonyl groups, preventing isomerization to the (E)-form.
  • Elevated temperatures (>100°C): Increase risk of geometric isomerization; monitor via HPLC or variable-temperature NMR .

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